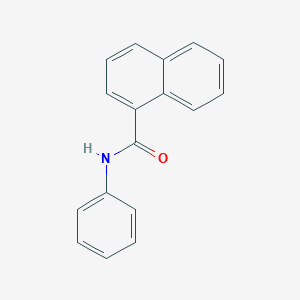

1-Naphthanilide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6833-19-8 |

|---|---|

Molecular Formula |

C17H13NO |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

N-phenylnaphthalene-1-carboxamide |

InChI |

InChI=1S/C17H13NO/c19-17(18-14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,(H,18,19) |

InChI Key |

CIPHTOQKGSLCLV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |

Other CAS No. |

6833-19-8 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Naphthanilide and Its Derivatives

Classical and Established Synthetic Routes

Multi-Step Preparations via 1-Naphthoyl Chloride Intermediacy

A well-established and versatile method for synthesizing 1-naphthanilide and its substituted analogs involves a two-step process. The first step is the conversion of 1-naphthoic acid to the more reactive 1-naphthoyl chloride. This is typically achieved by reacting 1-naphthoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comxmu.edu.cn For instance, refluxing 1-naphthoic acid with thionyl chloride in a solvent such as toluene (B28343) provides 1-naphthoyl chloride in nearly quantitative yield. chemicalbook.com

The second step is the acylation of aniline (B41778) or a substituted aniline with the prepared 1-naphthoyl chloride. chemicalbook.com This nucleophilic acyl substitution reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is typically performed in a dry solvent like dichloromethane (B109758) at room temperature for several hours. chemicalbook.com The resulting crude this compound can then be purified by recrystallization. chemicalbook.com This method is broadly applicable for the synthesis of a variety of N-substituted naphthalene-1-carboxamides. researchgate.netmdpi.com

| Reagent 1 | Reagent 2 | Conditions | Product | Yield | Reference |

| 1-Naphthoic acid | Thionyl chloride | Toluene, Reflux | 1-Naphthoyl chloride | Quantitative | chemicalbook.com |

| 1-Naphthoyl chloride | Aniline, Triethylamine | Dichloromethane, Room Temp, 12h | This compound | Not specified | chemicalbook.com |

One-Pot Microwave-Assisted Synthesis Protocols

To improve efficiency and reduce reaction times, one-pot microwave-assisted synthesis protocols have been developed for preparing this compound derivatives. researchgate.netmdpi.com This approach combines the activation of the carboxylic acid and the subsequent amidation reaction in a single vessel under microwave irradiation. For example, 1-naphthoic acid can be reacted directly with a substituted aniline in the presence of a dehydrating agent like phosphorus trichloride (B1173362) (PCl₃) in a solvent such as chlorobenzene (B131634) under microwave heating. researchgate.net

Microwave-assisted synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes) and often higher product yields. ukm.myresearchgate.netoatext.com The efficiency of microwave heating stems from its ability to directly and rapidly heat the reactants, leading to faster reaction rates. oatext.commjcce.org.mk This methodology has been successfully applied to the synthesis of various amides and has been noted for its environmentally friendly aspects due to reduced energy consumption and often solvent-free conditions. oatext.commjcce.org.mk

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product | Reference |

| 1-Naphthoic acid | Substituted aniline | PCl₃ | Chlorobenzene, Microwave | N-substituted this compound | researchgate.net |

Novel and Advanced Synthetic Approaches

Recent advancements in organic synthesis have led to the development of sophisticated methods for preparing chiral derivatives of this compound, focusing on catalytic and enantioselective transformations.

Catalytic Enantioselective Transformations

The development of catalytic enantioselective methods allows for the synthesis of specific stereoisomers of this compound derivatives, which is crucial for applications in pharmaceuticals and materials science. chinesechemsoc.orgchinesechemsoc.org These methods often employ chiral catalysts to control the three-dimensional arrangement of atoms in the product.

An innovative approach for the enantioselective synthesis of functionalized N-heterocycles involves a chiral sulfide-catalyzed Friedel–Crafts-type electrophilic chlorination. chinesechemsoc.orgchinesechemsoc.org This method has been applied to substrates like N-allyl 1-naphthanilides. chinesechemsoc.org The reaction utilizes a chiral sulfide (B99878) catalyst in combination with a chlorinating agent to induce an asymmetric transformation. chinesechemsoc.orgchinesechemsoc.org The strategic use of a protecting group on the nitrogen atom, such as a 2-hydroxyacetyl group, can interact with the catalyst to effectively control the enantioselectivity of the reaction. chinesechemsoc.org This methodology has proven effective in constructing complex chiral molecules with high enantio- and diastereoselectivities. chinesechemsoc.orgchinesechemsoc.org

| Substrate Type | Catalyst Type | Key Feature | Outcome | Reference |

| N-allyl 1-naphthanilides | Chiral sulfide | Enantioselective Friedel-Crafts-type chlorination | Chiral polycyclic benzo-fused N-heterocycles | chinesechemsoc.orgchinesechemsoc.org |

Interestingly, when N-allyl 1-naphthanilides are subjected to the chiral sulfide-catalyzed electrophilic chlorination conditions, divergent reaction pathways can be observed. chinesechemsoc.orgchinesechemsoc.org These pathways can lead to either chlorocarbocyclization or dearomatization products. chinesechemsoc.org This divergence allows for the synthesis of two distinct classes of chiral polycyclic benzo-fused N-heterocycles from a common starting material in a single step under similar reaction conditions. chinesechemsoc.org The ability to control these divergent pathways opens up new avenues for creating molecular complexity and diversity in the synthesis of this compound derivatives. chinesechemsoc.orgchinesechemsoc.org

2 Functionalization Strategies for Naphthanilide Scaffolds

The this compound scaffold serves as a versatile platform for the development of complex molecules through various functionalization strategies. These methodologies allow for the precise introduction of different chemical moieties, leading to a diverse range of derivatives with unique properties. Key strategies include regioselective substitution, allylation of the amide nitrogen, and the preparation of hydroxylated and isothiocyanate derivatives, which can serve as precursors for polycyclic systems.

1 Regioselective Substitution Techniques

The controlled functionalization of the naphthalene (B1677914) core is crucial for synthesizing specific isomers of polysubstituted naphthanilides. While electrophilic aromatic substitution is a traditional method, controlling regioselectivity can be challenging and often depends on the existing functional groups. researchgate.net Modern synthetic methods have focused on developing more precise techniques.

Palladium-catalyzed C-H halogenation of 1-naphthaldehydes demonstrates a switchable regioselectivity. In the absence of an additive, the reaction shows a preference for the C8-position. However, the formation of an aromatic imine intermediate can redirect the reactivity to the C2-position. researchgate.net Another approach involves using a Lewis acid like aluminum to act as a steric shield, which has been successful in achieving C6-alkylation of a 1-naphthyl amide, a position that is typically difficult to functionalize. researchgate.net

| Reaction Type | Catalyst/Reagent | Directing Group/Intermediate | Regioselectivity |

| C-H Halogenation | Palladium | None | C8 |

| C-H Halogenation | Palladium | Aromatic Imine | C2 |

| C-H Alkylation | Aluminum Lewis Acid | Amide | C6 |

2 Synthesis of N-Allyl this compound Substrates

N-allyl 1-naphthanilides are key intermediates, particularly in the synthesis of complex heterocyclic structures. chinesechemsoc.orgchinesechemsoc.org The general preparation of these substrates is typically achieved in a two-step process starting from the corresponding anilines. chinesechemsoc.orgchinesechemsoc.org This involves the acylation of an aniline with a naphthalene-1-carboxylic acid derivative, followed by N-allylation. An easily removable protecting group, such as an α-hydroxyacetyl group, can be strategically introduced to the nitrogen atom to facilitate control in subsequent stereoselective reactions. chinesechemsoc.org

The synthesis of N-allyl anilides allows for subsequent reactions like enantioselective chlorocarbocyclization. chinesechemsoc.org For instance, N-cinnamyl aniline compounds, a related class, are prepared from the corresponding anilines in two steps before being used in asymmetric chlorocarbocyclization reactions. chinesechemsoc.org

3 Preparation of Substituted Hydroxynaphthanilides

Substituted hydroxynaphthanilides are a significant class of derivatives. A common synthetic route involves the condensation of a hydroxynaphthoic acid with various substituted anilines. nih.govresearchgate.net For example, a series of substituted 1-hydroxy-2-naphthanilides can be synthesized by treating 1-hydroxy-2-naphthoic acids with the appropriate substituted anilines. nih.gov

Microwave-assisted synthesis has emerged as an efficient method for this reaction. researchgate.netresearchgate.net This technique involves reacting 3-hydroxynaphthalene-2-carboxylic acid with a suitable disubstituted aniline in the presence of phosphorus trichloride and a solvent like chlorobenzene. researchgate.net This method has been used to prepare a variety of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. researchgate.net The purity of the final products, often recrystallized from solvents like ethyl acetate, can exceed 98%. researchgate.net

| Hydroxynaphthoic Acid | Aniline Derivative | Coupling Conditions | Resulting Product Class |

| 1-Hydroxy-2-naphthoic acid | Substituted anilines | Standard condensation | Substituted 1-hydroxy-2-naphthanilides. nih.gov |

| 3-Hydroxynaphthalene-2-carboxylic acid | Disubstituted anilines | PCl₃, chlorobenzene, microwave | Ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxamides. researchgate.net |

| 1-Hydroxynaphthalene-2-carboxylic acid | Ring-substituted anilines | PCl₃, chlorobenzene, microwave | Ring-substituted 1-hydroxynaphthalene-2-carboxanilides. researchgate.net |

Further functionalization can be achieved; for instance, the chlorine atom in a compound like 3'-nitro-4'-chloro-1-hydroxy-2-naphthanilide can be substituted by various cyclic amines to yield 3'-nitro-4'-substituted 1-hydroxy-2-naphthanilides. nih.govresearchgate.net

4 Synthesis of Isothiocyanate Derivatives

Isothiocyanate derivatives of naphthanilide are synthesized from nitro-substituted precursors. The process involves a two-step sequence: reduction of a nitronaphthanilide to its corresponding amine, followed by treatment with thiophosgene (B130339) (CSCl₂) to form the isothiocyanate group (-N=C=S). nih.govresearchgate.net

This methodology has been successfully applied to produce various substituted 2-naphthanilide isothiocyanates. nih.govresearchgate.net For example, 2'-Chloro-1-hydroxy-2-naphthanilide-4'-isothiocyanate was synthesized as an analog of the drug Yomesan. researchgate.net The reaction of an amino compound with thiophosgene is a widely used method for creating the isothiocyanate functional group. nih.gov

5 Routes to Polycyclic Benzo-Fused N-Heterocycles

N-Allyl this compound substrates are valuable precursors for constructing chiral polycyclic benzo-fused N-heterocycles. chinesechemsoc.orgchinesechemsoc.org An advanced synthetic route employs a chiral sulfide-catalyzed enantioselective Friedel–Crafts-type electrophilic chlorination. chinesechemsoc.org When N-allyl 1-naphthanilides are subjected to these conditions, a divergent reaction occurs, yielding two distinct types of chiral polycyclic N-heterocycles from a single substrate. chinesechemsoc.orgchinesechemsoc.org

The two main products formed are:

Chiral benzo[h]tetrahydroquinolines via a chlorocarbocyclization pathway. chinesechemsoc.org

Oxazolidinone-based polycyclic N-heterocycles through a dearomatization of the naphthalene ring. chinesechemsoc.org This product can possess four continuous chiral centers. chinesechemsoc.org

The reaction is typically performed using a chlorinating source like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH). chinesechemsoc.org Interestingly, the product distribution can be controlled. The addition of a Cu(OTf)₂ salt to the reaction mixture can selectively favor the formation of the chiral benzo[h]tetrahydroquinolines with excellent enantioselectivities. chinesechemsoc.org

| Substrate | Catalyst System | Additive | Products | Yield/Enantiomeric Excess (ee) |

| N-allyl this compound | Chiral sulfide / DCDMH | None | Benzo[h]tetrahydroquinoline and Oxazolidinone-based heterocycle. chinesechemsoc.org | 41% yield, 92% ee for the oxazolidinone product. chinesechemsoc.org |

| N-allyl this compound | Chiral sulfide / DCDMH | Cu(OTf)₂ | Solely chiral benzo[h]tetrahydroquinolines. chinesechemsoc.org | Excellent enantioselectivities reported. chinesechemsoc.org |

This method provides an efficient, one-step synthesis of complex, enantioenriched N-heterocycles from readily available naphthanilide derivatives. chinesechemsoc.org

Computational Chemistry and Theoretical Characterization of 1 Naphthanilide

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are essential tools for elucidating the fundamental electronic properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio approaches like Møller–Plesset perturbation theory (MP2) and Hartree-Fock (HF) are widely employed to model molecular systems with a high degree of accuracy.

Density Functional Theory (DFT) has become a popular and powerful computational method for studying the electronic structure of many-electron systems in chemistry and physics. mdpi.com Its application to organic molecules like 1-Naphthanilide allows for the calculation of various properties, including optimized molecular geometry, vibrational frequencies, and electronic characteristics. DFT methods, such as the B3LYP hybrid functional, are frequently used to provide accurate results for a wide range of organic compounds. mdpi.com

Theoretical studies on related aromatic amide systems have demonstrated the utility of DFT in understanding their molecular structure and reactivity. For instance, in studies of other N-aryl amides, DFT calculations have been successfully used to determine geometric parameters, analyze vibrational spectra, and investigate the electronic properties through frontier molecular orbital analysis.

While specific DFT calculations for this compound are not extensively documented in publicly available literature, the established application of DFT to similar aromatic and amide-containing molecules provides a robust framework for its theoretical characterization. The insights gained from such calculations are crucial for understanding the molecule's stability, reactivity, and potential for intermolecular interactions.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for more advanced calculations. nih.gov However, HF does not fully account for electron correlation, which can be significant in many molecular systems.

Møller–Plesset perturbation theory (MP2) is a post-Hartree-Fock method that improves upon the HF method by including electron correlation effects. wikipedia.org This is achieved by adding corrections based on Rayleigh-Schrödinger perturbation theory, typically to the second order (MP2). wikipedia.org The MP2 method offers a good balance between computational cost and accuracy for many molecules. smu.edu

For aromatic amides and related systems, both HF and MP2 methods can be employed to calculate electronic energies, molecular orbitals, and other electronic properties. While specific studies applying these methods to this compound are not readily found, the principles of these calculations are well-established. Comparative studies on other organic molecules have shown that MP2 often provides more accurate results than HF, particularly for systems where electron correlation is important.

Theoretical Investigations of Electronic Structure and Reactivity Parameters

The electronic structure of a molecule governs its chemical reactivity. Theoretical investigations into parameters such as frontier molecular orbitals, molecular electrostatic potential, and intramolecular charge transfer provide a detailed picture of how this compound is likely to behave in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov

For aromatic compounds, the HOMO is often a π-orbital associated with the aromatic system, while the LUMO is a π*-antibonding orbital. In this compound, the distribution of the HOMO and LUMO would likely be spread across both the naphthalene (B1677914) and phenyl rings, as well as the amide linkage. The specific energies and localizations of these orbitals would determine the most probable sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Representative Aromatic Amide (Calculated using DFT)

| Parameter | Energy (eV) |

| EHOMO | -6.50 |

| ELUMO | -1.50 |

| HOMO-LUMO Gap (ΔE) | 5.00 |

Note: The data in this table is illustrative for a representative aromatic amide and is not specific to this compound, as such data was not available in the searched literature. The values demonstrate the typical outputs of a DFT calculation for FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show negative potential around the carbonyl oxygen of the amide group due to the presence of lone pairs of electrons, making it a likely site for interaction with electrophiles. The hydrogen atom of the N-H group would likely exhibit a positive potential, indicating a site for nucleophilic interaction. The aromatic rings would also show regions of varying potential, influencing their reactivity.

Table 2: Illustrative Molecular Electrostatic Potential Values for a Representative Aromatic Amide

| Atomic Site | Electrostatic Potential (kcal/mol) |

| Carbonyl Oxygen | -45.0 |

| Amide Hydrogen | +30.0 |

| Naphthalene Ring (average) | -10.0 to +10.0 |

| Phenyl Ring (average) | -5.0 to +5.0 |

Note: The data in this table is illustrative for a representative aromatic amide and is not specific to this compound, as such data was not available in the searched literature. The values represent typical potential ranges on an MEP surface.

Intramolecular Charge Transfer (ICT) is a phenomenon that can occur in molecules containing both electron-donating and electron-accepting groups, connected by a π-conjugated system. mdpi.com Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a charge-separated excited state. This process can significantly influence the photophysical properties of a molecule, such as its fluorescence and solvatochromism.

In this compound, the naphthalene moiety and the phenyl group, connected through the amide linkage, could potentially act as donor and acceptor units. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to study excited states and ICT processes. acs.org By analyzing the changes in electron density distribution between the ground and excited states, it is possible to characterize the nature and extent of charge transfer.

Studies on related naphthalene derivatives have shown that ICT can be influenced by factors such as the nature of substituents and the solvent environment. researchgate.net For this compound, a theoretical ICT study would involve calculating the electronic transitions and analyzing the molecular orbitals involved to determine if a significant charge redistribution occurs upon excitation.

Table 3: Illustrative Parameters for Intramolecular Charge Transfer in a Representative Donor-Acceptor Naphthalene Derivative (Calculated using TD-DFT)

| Parameter | Value |

| Excitation Energy (eV) | 3.5 |

| Oscillator Strength | 0.8 |

| Ground State Dipole Moment (Debye) | 2.5 |

| Excited State Dipole Moment (Debye) | 10.0 |

| Charge Transferred (e) | 0.4 |

Note: The data in this table is illustrative for a representative donor-acceptor naphthalene derivative and is not specific to this compound, as such data was not available in the searched literature. These parameters are typically calculated to characterize an ICT process.

Exciton Binding Energy and Dissociation Rates

A thorough review of scientific literature did not yield specific studies focused on the theoretical calculation of exciton binding energy and dissociation rates for this compound. While computational methods exist for determining these parameters in organic materials, specific data for this compound is not available in the reviewed sources.

Solvent Accessible Surface (SAS) Calculations

There is no specific research available in the reviewed literature that details the Solvent Accessible Surface (SAS) calculations for this compound. Computational methods, such as those based on the Richards' or Shrake-Rupley algorithms, are commonly used to calculate the SASA of molecules, which provides insights into their interaction with solvents. However, specific calculated values or surface analyses for this compound have not been reported.

Ground and Excited State Proton Transfer Energetics

No dedicated computational studies on the ground and excited state proton transfer energetics of this compound were found in the scientific literature. While theoretical investigations of proton transfer are common for molecules with suitable functional groups, such as hydroxyl or amino moieties in specific positions that facilitate intramolecular proton transfer, specific energetic calculations and potential energy surfaces for this process in this compound are not available.

Spectroscopic Parameter Prediction via Quantum Chemistry

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

A comprehensive search of computational chemistry literature did not uncover any studies presenting theoretical calculations of the ¹H and ¹³C NMR chemical shifts for this compound. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method within Density Functional Theory (DFT), are standard for predicting NMR spectra. However, no specific theoretically predicted chemical shift data or corresponding data tables for this compound have been published.

Computational UV-Vis and IR Spectra Simulation

Specific computational simulations of the UV-Vis and IR spectra for this compound are not available in the reviewed scientific literature. Time-dependent density functional theory (TD-DFT) is a common method for simulating UV-Vis spectra, while DFT calculations are routinely used to predict IR vibrational frequencies. Despite the availability of these methods, no published studies were found that apply them to this compound to provide simulated spectra or associated data tables of absorption wavelengths, oscillator strengths, or vibrational modes.

Advanced Computational Characterization

No advanced computational characterization studies specifically focused on this compound were identified in the surveyed literature. Such studies could include, but are not limited to, analyses of molecular dynamics, non-linear optical properties, or detailed electronic structure analysis beyond standard spectral predictions.

Absolute Configuration Determination via TDDFT-ECD

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. A powerful computational technique for this purpose is the comparison of experimental Electronic Circular Dichroism (ECD) spectra with theoretical spectra calculated using Time-Dependent Density Functional Theory (TDDFT). While this compound itself is not chiral, derivatives of this compound bearing stereocenters would be suitable for this type of analysis.

The TDDFT calculation provides the excitation energies, oscillator strengths (for UV-Vis absorption), and rotatory strengths (for ECD) for the electronic transitions of the molecule. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the atoms, making it an excellent tool for stereochemical elucidation.

The following table illustrates the typical output of a TDDFT-ECD calculation for a hypothetical chiral derivative of this compound.

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Rotatory Strength (R) (10-40 cgs) |

| 1 | 4.25 | 292 | 0.15 | +15.2 |

| 2 | 4.50 | 276 | 0.25 | -25.8 |

| 3 | 4.85 | 256 | 0.05 | +5.1 |

| 4 | 5.10 | 243 | 0.40 | +40.5 |

| 5 | 5.35 | 232 | 0.10 | -12.3 |

Note: This data is illustrative for a hypothetical chiral derivative of this compound and serves to demonstrate the principles of TDDFT-ECD calculations.

Transition Density Matrix (TDM) and Density of States (DOS) Analysis

To gain deeper insight into the electronic transitions of this compound, Transition Density Matrix (TDM) and Density of States (DOS) analyses are invaluable computational tools. These methods help to visualize and quantify the nature of electronic excitations. youtube.com

The TDM provides a pictorial representation of the electron-hole coherence upon photoexcitation. It can reveal the spatial extent of an electronic transition and whether it is localized on a specific part of the molecule or involves charge transfer between different fragments. For this compound, a TDM analysis could elucidate the contributions of the naphthalene and aniline (B41778) moieties to its various electronic transitions.

The DOS plot, on the other hand, provides information about the number of available electronic states at each energy level. By projecting the total DOS onto individual fragments or even specific atoms, one can determine their relative contributions to the molecular orbitals. In the context of this compound, a projected DOS analysis would show the contributions of the naphthalene and aniline fragments to the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its electronic and optical properties.

A typical DOS analysis for this compound would likely show a significant contribution from the π-orbitals of both the naphthalene and aniline rings to the frontier orbitals, indicating a good electronic communication between the two parts of the molecule.

Below is an example of a data table that could be generated from a computational analysis of the frontier molecular orbitals of this compound.

| Molecular Orbital | Energy (eV) | Major Contribution |

| LUMO+1 | -1.2 | Naphthalene |

| LUMO | -1.8 | Naphthalene/Aniline |

| HOMO | -5.6 | Aniline/Naphthalene |

| HOMO-1 | -6.2 | Naphthalene |

Note: The energy values and contributions are representative and intended for illustrative purposes.

Hydrogen Bonding Interactions and Charge Delocalization Analysis

The amide linkage in this compound provides sites for hydrogen bonding, both as a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These interactions can play a significant role in the supramolecular assembly of this compound in the solid state and its interactions with solvent molecules in solution. Computational chemistry can be used to model these hydrogen bonding interactions and quantify their strength.

Methods such as the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are commonly used to study non-covalent interactions like hydrogen bonds. AIM analysis can identify the bond critical points associated with hydrogen bonds and characterize their nature. NBO analysis, on the other hand, can provide information about the charge transfer and orbital interactions involved in hydrogen bonding.

Furthermore, NBO analysis is a powerful tool for studying charge delocalization within a molecule. For this compound, this analysis can quantify the extent of π-conjugation between the naphthalene ring, the amide linkage, and the phenyl group. The delocalization of charge is a key factor influencing the molecule's stability, reactivity, and electronic properties.

A computational study of hydrogen bonding in a dimer of this compound could yield the following type of data.

| Hydrogen Bond | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

| N-H···O=C | 2.90 | 170 | -5.5 |

Note: This data is a hypothetical representation of a typical N-H···O hydrogen bond and does not correspond to experimentally verified values for this compound.

Advanced Analytical Techniques for 1 Naphthanilide Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the structural and electronic features of 1-Naphthanilide. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals details about their atomic and molecular arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: In a typical ¹H NMR spectrum of this compound, the proton signals are distributed across a specific chemical shift range. A characteristic singlet is observed for the amide proton (N-H) at approximately 10.54 ppm. The aromatic protons of the naphthyl and phenyl rings resonate in the region of 7.0 to 8.2 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the amide group typically appears as a distinct signal in the downfield region of the spectrum. The various aromatic carbons of the naphthyl and phenyl rings give rise to a series of signals, with their exact chemical shifts depending on their electronic environment.

2D NMR Techniques: To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. ucsb.edu Experiments such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, helping to identify adjacent protons within the aromatic rings. blogspot.com Heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. mdpi.com These 2D methods are instrumental in confirming the complete and accurate assignment of all NMR signals for this compound. mdpi.com

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard. The appearance of signals can vary depending on the solvent and the spectrometer frequency used.)

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Amide (N-H) | ~10.54 (singlet) | - |

| Carbonyl (C=O) | - | (Typically observed) |

| Aromatic Protons | ~7.0 - 8.2 (multiplets) | - |

| Aromatic Carbons | - | (Multiple signals) |

| Data sourced from publicly available spectral information. rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com The IR spectrum of this compound displays characteristic absorption bands that confirm its chemical structure.

Key vibrational frequencies observed in the IR spectrum of this compound include:

N-H Stretching: A prominent absorption band corresponding to the stretching vibration of the amide N-H bond is typically observed in the region of 3400-3200 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the carbonyl (C=O) group of the amide is a key feature, usually appearing in the range of 1700-1630 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the amide group is also present.

Aromatic C-H Stretching: Absorptions due to the stretching of C-H bonds in the aromatic rings are found above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthyl and phenyl rings give rise to multiple bands in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3400 - 3200 |

| Carbonyl | C=O Stretch | 1700 - 1630 |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic | C=C Stretch | 1600 - 1450 |

| Data compiled from general IR correlation charts and available spectral data. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The resulting spectrum is characterized by the wavelength of maximum absorption (λmax).

Studies have shown that this compound exhibits absorption bands in the UV region, which are attributed to π-π* transitions within the aromatic naphthyl and phenyl rings. xmu.edu.cn Research has also investigated the intramolecular charge transfer (ICT) properties of naphthanilides, where an abnormal long-wavelength emission is observed, indicating a charge transfer from the anilino donor to the naphthoyl acceptor. xmu.edu.cn The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the aromatic rings. xmu.edu.cn

Mass Spectrometry (MS): GC-MS and High-Resolution Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. oup.com The gas chromatogram separates this compound from other components in a mixture, and the subsequent mass spectrum provides its molecular weight and a characteristic fragmentation pattern that can be used for identification. nih.gov The mass spectrum of this compound typically shows a molecular ion peak [M]⁺ corresponding to its molecular weight. nih.gov Common fragment ions observed include those resulting from the cleavage of the amide bond, leading to the formation of naphthoyl and anilino fragments. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the exact molecular formula of this compound. This high accuracy helps to distinguish it from other compounds with the same nominal mass.

Table 3: Key Mass Spectrometry Data for this compound

| Technique | Information Obtained | Typical m/z Values |

| GC-MS | Molecular Weight, Fragmentation Pattern | Molecular Ion (M⁺), Fragment Ions (e.g., 155, 127) |

| HRMS | Exact Molecular Formula | Precise m/z of the Molecular Ion |

| Data sourced from publicly available mass spectral databases. nih.gov |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment and quantitative analysis of this compound. mdpi.comnih.gov In HPLC, the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases.

For this compound, a reversed-phase HPLC method is commonly employed, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol). mdpi.comnih.gov The separation is monitored using a UV detector set at a wavelength where this compound exhibits strong absorbance. The retention time of the peak corresponding to this compound is a characteristic parameter for its identification. The area of the peak is proportional to the concentration of the compound, allowing for accurate quantitative analysis and purity determination. mdpi.com The lipophilicity of this compound and related compounds can also be assessed using HPLC by determining the logarithm of the capacity factor (log k). mdpi.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and highly effective technique for monitoring the progress of chemical reactions, including the synthesis of this compound. khanacademy.orglibretexts.org By spotting the reaction mixture onto a TLC plate at various time intervals, researchers can qualitatively observe the consumption of starting materials and the formation of the product. youtube.com

The principle of TLC involves a stationary phase, typically silica (B1680970) gel coated on a plate, and a mobile phase, a solvent system that moves up the plate via capillary action. chemistryhall.com Compounds separate based on their differential affinities for the stationary and mobile phases. libretexts.org For a reaction synthesizing this compound, spots of the initial reactants (e.g., 1-naphthoyl chloride and aniline) and the reaction mixture would be applied to the baseline of the TLC plate. youtube.com

As the solvent front ascends the plate, the less polar compounds travel further up, resulting in a higher Retention Factor (Rƒ) value, while more polar compounds have a stronger interaction with the polar silica gel and move shorter distances. khanacademy.orglibretexts.org The Rƒ value is a key parameter, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

Monitoring Progress:

At the start of the reaction (T=0): A spot corresponding to the starting materials will be visible.

During the reaction: A new spot corresponding to this compound will appear, and the intensity of the starting material spots will decrease over time.

At the completion of the reaction: The spots for the starting materials should ideally disappear, leaving only the spot for the this compound product. youtube.com

The choice of the eluting solvent system is critical for achieving good separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is often used, with the ratio adjusted to optimize the separation of reactants and products. Visualization of the spots is typically achieved under UV light, as aromatic compounds like this compound are often UV-active. libretexts.orgchemistryhall.com

Preparative Chromatography for Compound Purification

Following the synthesis of this compound, purification is essential to remove any unreacted starting materials, by-products, or other impurities. manufacturingchemist.com Preparative chromatography is a powerful technique for isolating and purifying target compounds from a reaction mixture on a larger scale than analytical chromatography. phenomenex.comwiley.com

Similar to TLC, preparative chromatography separates compounds based on their differential adsorption and elution. The crude this compound mixture is loaded onto a column packed with a stationary phase, such as silica gel. A solvent or a solvent mixture (the mobile phase) is then passed through the column. phenomenex.com

The components of the mixture travel through the column at different rates depending on their polarity. Less polar compounds elute first, followed by more polar compounds. By collecting the eluent in fractions, the desired compound, this compound, can be isolated in a pure form. The purity of the collected fractions is often monitored by analytical TLC. nih.gov

High-performance liquid chromatography (HPLC) can also be used in a preparative format for high-resolution separations and purification of compounds like this compound and its derivatives. vwr.com Techniques like high-speed counter-current chromatography have also been successfully employed for the preparative separation of related naphthalene-containing compounds. nih.gov

Thermal Analysis Techniques

Thermal analysis techniques are instrumental in characterizing the thermal stability and phase behavior of materials like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of this compound. A TGA thermogram plots the percentage of weight loss against temperature. chegg.com

For a stable compound like this compound, the TGA curve would show a plateau over a wide temperature range, indicating no weight loss. The onset temperature of decomposition is the point at which significant weight loss begins, providing a measure of the compound's thermal stability. toray-research.co.jp TGA can be performed under different atmospheres, such as nitrogen (inert) or air (oxidative), to understand the decomposition mechanism. toray-research.co.jp

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. redcorona.co.krfilab.frscribd.com This analysis provides information on physical and chemical changes that involve a heat exchange, such as melting, crystallization, and decomposition. justwrite.in

A DTA curve plots the temperature difference (ΔT) against temperature.

Endothermic events , such as melting, absorb heat, resulting in a negative peak on the DTA curve.

Exothermic events , such as decomposition or crystallization, release heat, leading to a positive peak. filab.frjustwrite.in

For this compound, DTA can be used to determine its melting point. The peak of the endothermic event corresponds to the melting temperature. When coupled with TGA (simultaneous TG-DTA), a more comprehensive thermal profile can be obtained, distinguishing between physical transitions (like melting, with no weight loss) and chemical decompositions (with weight loss). toray-research.co.jp

Elemental and Compositional Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of this compound (C₁₇H₁₃NO), elemental analysis would be performed to confirm the percentage of carbon, hydrogen, and nitrogen. nih.gov The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula. This analysis is a critical step in verifying the identity and purity of the synthesized compound. lgcstandards.com

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 17 | 204.17 | 82.57% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.30% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.67% |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.47% |

| Total | 247.284 | 100.00% |

Applications of 1 Naphthanilide in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

The structural framework of 1-Naphthanilide makes it an important building block in multi-step organic synthesis, enabling the creation of diverse and high-value chemical compounds.

Precursor for Azo Dyes and Pigments

While this compound itself is a starting point, its hydroxylated derivatives, specifically hydroxynaphthanilides, are crucial intermediates in the production of azo dyes and pigments. nih.govmfa.org Azo compounds, characterized by the nitrogen-nitrogen double bond (–N=N–), form the largest class of organic colorants. nih.govwikipedia.org The synthesis typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich compound, known as a coupling component. nih.govunb.ca

Hydroxynaphthanilides, often referred to by the trade name 'Naphthol AS', serve as premier coupling components in this process. mfa.orgsancaiindustry.com For instance, 3-hydroxy-2-naphthanilide (Naphthol AS) is a widely used precursor. biosynth.comgoogle.com The coupling reaction between a diazonium salt and the Naphthol AS molecule occurs at the activated position on the naphthalene (B1677914) ring, yielding a highly conjugated and, therefore, colored azo product. nih.gov These are known as Naphthol pigments or azoic dyes. nih.govmfa.org

These pigments are valued for their good durability, thermal resistance, and superior lightfastness compared to simpler naphthol-based pigments. mfa.orgresearchgate.net They are used to produce a wide range of colors, particularly reds and oranges, for dyeing textiles like cotton and viscose, as well as for manufacturing printing inks and automotive finishes. mfa.orgsancaiindustry.comgoogle.com The process known as "ice dyeing" also relies on these components to form the insoluble colored pigment directly within the fiber matrix. sancaiindustry.com

Table 1: Examples of Naphthanilide Derivatives in Pigment Production

| Naphthanilide Derivative | CAS Number | Common Name | Application/Use |

|---|---|---|---|

| 3-Hydroxy-2-naphthanilide | 92-77-3 | Naphthol AS | Precursor for red and orange azo pigments; used in textile dyeing and printing inks. sancaiindustry.combiosynth.comgoogle.com |

| 3-Hydroxy-2'-methyl-2-naphthanilide | 135-61-5 | Naphthol AS-D | Intermediate for insoluble azo dyes for cotton and viscose fibers. made-in-china.com |

| 4'-Chloro-3-hydroxy-2-naphthanilide | 92-78-4 | Naphthol AS-E | Azoic coupling component for dyes. emcochemicals.com |

Building Block for Chiral Polycyclic N-Heterocycles

Recent advances in synthetic methodology have highlighted the utility of this compound derivatives in constructing complex, stereochemically defined molecules. Specifically, N-allyl 1-naphthanilides have been successfully employed as substrates in the asymmetric synthesis of chiral polycyclic N-heterocycles. chinesechemsoc.orgchinesechemsoc.org These nitrogen-containing heterocyclic structures are significant motifs in many natural products and pharmaceuticals. chinesechemsoc.orgnih.gov

In a notable study, a chiral sulfide-catalyzed enantioselective Friedel–Crafts-type electrophilic chlorination was developed. chinesechemsoc.orgchinesechemsoc.org When N-allyl 1-naphthanilides were used as substrates under these conditions, a divergent reaction pathway occurred. This process, involving chlorocarbocyclization and dearomatization, uniquely afforded two distinct types of chiral polycyclic benzo-fused N-heterocycles in a single step. chinesechemsoc.orgchinesechemsoc.org

This synthetic strategy is significant as it expands the scope of asymmetric chlorination and provides an efficient route to enantioenriched benzo-fused N-heterocycles from readily available starting materials. chinesechemsoc.org The ability to generate complex and diverse molecular scaffolds from a single precursor underscores the value of this compound derivatives as versatile building blocks in modern organic synthesis. chinesechemsoc.org

Intermediates for Specialty Chemicals and Fine Chemical Production

Beyond their role in dye manufacturing, this compound and its related structures, such as other Naphthol AS derivatives, are versatile intermediates in the broader fine and specialty chemical industry. biosynth.combuyersguidechem.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, including pharmaceuticals, agrochemicals, and other high-value products. biosynth.com

Naphthanilide derivatives serve as foundational scaffolds for synthesizing more complex molecules. biosynth.com Their inherent chemical handles—the amide linkage, the naphthalene ring, and other functional groups that can be introduced—allow for a wide range of subsequent chemical transformations. For example, 3-Hydroxy-N-phenyl-2-naphthamide is cited as a versatile building block for producing pharmaceuticals and agrochemicals and as a scaffold in the development of new drug molecules. biosynth.com The broader family of naphthalene derivatives finds use in producing surfactants, plasticizers, and resins. monumentchemical.com Numerous chemical suppliers offer various Naphthol AS compounds as key intermediates, highlighting their established role in the supply chain for diverse chemical manufacturing processes. buyersguidechem.comechemi.com

Contributions to Advanced Materials Research

The unique chemical and physical properties of molecules derived from this compound make them valuable components in the design and development of advanced functional materials.

Functional Materials for Dyeing and Printing Applications

The dyes and pigments synthesized from Naphthanilide precursors are themselves functional materials, chosen for specific performance characteristics in dyeing and printing applications. google.comresearchgate.net Functional dyes are defined as colorants that exhibit specific useful properties beyond simple coloration, such as high durability or reactivity. ymdchem.com

Naphthanilide-based azo pigments are known for providing good tinting strength and excellent fastness properties, particularly lightfastness, when applied to substrates like plastics and textiles. mfa.orgresearchgate.net This durability is a key functional attribute, ensuring the longevity of the colored product. In textile applications, these dyes show a strong affinity for fibers like cotton and polyester, a crucial factor for an effective dyeing process. nih.govsancaiindustry.commedcraveonline.com The synthesis of these dyes can be tailored to enhance specific properties; for example, incorporating certain groups can improve wash fastness. scirp.org Furthermore, processes have been developed to create purified aqueous dispersions of Naphthanilide-based pigments, making them suitable for modern applications like inkjet and flexographic inks. google.com

Exploration in Optoelectronic Materials (e.g., Non-Linear Optics)

The field of materials science is actively exploring this compound derivatives for applications in optoelectronics. This interest stems from the π-conjugated system inherent in the naphthalene ring structure, which is a common feature in organic materials designed for electronic and photonic applications. mdpi.com

A key area of this exploration is in non-linear optics (NLO). NLO materials are substances whose optical properties change with the intensity of incident light, enabling applications such as frequency conversion and optical switching. researchgate.netresearchgate.net For a material to be useful for NLO applications like second-harmonic generation (SHG), it must have a non-centrosymmetric crystal structure. researchgate.net

Recent research has focused on the synthesis and properties of 3-hydroxy-N-phenyl-2-naphthamide and its derivatives for their NLO potential. researchgate.netdntb.gov.ua Theoretical in-silico studies have been conducted to calculate the third-order NLO polarizability (γ) of these molecules. These calculations help predict their efficiency as NLO materials, guiding the synthesis of new compounds with enhanced properties. researchgate.net Although still in the exploratory phase, the mention of "naphthanilide" in patents for organic optoelectronic materials further indicates its perceived potential in this high-technology field. justia.com

Table 2: Research Findings on NLO Properties of Naphthanilide Derivatives

| Compound Family | Research Focus | Key Finding | Reference |

|---|---|---|---|

| 3-hydroxy-N-phenyl-2-naphthamide and its derivatives | Synthesis, photophysical properties, and in-silico NLO analysis | Third-order NLO polarizability calculations were performed to evaluate their potential as efficient NLO materials. | researchgate.netdntb.gov.ua |

Scaffold for Polymer Chemistry and Related Disciplines

While this compound itself is not frequently cited as a primary monomer in large-scale polymer production, its structural components—the naphthalene core and the anilide group—are fundamental to the design of high-performance polymers. The naphthalene unit is incorporated into polymer backbones to enhance rigidity, thermal stability, and barrier properties.

Research into naphthalene-containing polymers often utilizes precursor molecules like 1-naphthol (B170400) or naphthalene-based dicarboxylic acids to synthesize polymers such as polyesters and polycarbonates. google.comiastate.edu These polymers leverage the bulky and aromatic nature of the naphthalene ring system to create materials with superior characteristics compared to their benzene-based counterparts like PET. iastate.edu For instance, polyesters derived from bio-based naphthalate segments have demonstrated higher glass transition temperatures, improved thermal stability, and significantly lower oxygen permeability, making them suitable for advanced packaging applications. iastate.edu

The amide linkage present in this compound is the defining feature of polyamides, a class of polymers known for their exceptional strength and durability (e.g., Nylon). researchgate.net The potential for hydrogen bonding between amide groups allows for strong intermolecular forces, leading to materials with high tensile strength and crystalline structures. researchgate.net Molecules containing multiple naphthamide units, such as N-(4-(1-naphthoylamino)phenyl)-1-naphthamide, demonstrate the capacity of these scaffolds to be linked into larger oligomeric or polymeric structures. sigmaaldrich.com

Furthermore, related naphthalene derivatives find use as critical additives in polymer science. N-phenyl-1-naphthylamine, a compound structurally similar to this compound, is utilized as an antioxidant in the production of rubber and other polymers to prevent oxidative degradation. ontosight.ainih.gov Its incorporation into the polymer matrix helps to maintain the material's integrity over time. nih.gov The study of dithiomethacrylate monomers containing naphthalene has also led to the development of recyclable, cross-linked polymers with high refractive indices, demonstrating the versatility of naphthalene-based scaffolds in creating advanced materials. mdpi.com

Table 1: Naphthalene-Based Monomers and Their Polymer Applications This table is generated based on data from related naphthalene compounds to illustrate the role of the core structure in polymer chemistry.

| Monomer/Precursor | Polymer Class | Resulting Polymer Properties | Reference |

|---|---|---|---|

| Dimethyl 2,7-naphthalene dicarboxylate | Polyester | High glass transition temp, high thermal stability, low oxygen permeability | iastate.edu |

| 1,1′-methylene-bis(naphthalen-2-ol) | Polycarbonate | High heat resistance, high hydrophobicity | google.com |

| Hexamethylenediamine and Adipic Acid | Polyamide (Nylon) | High tensile strength, high modulus, crystalline nature | researchgate.net |

Photochromic Materials Development

Photochromism is a phenomenon where a compound undergoes a reversible change in color upon exposure to light. sigmaaldrich.com The naphthalene core, being an extended aromatic chromophore, is an excellent scaffold for designing photochromic molecules. While research on this compound itself is limited, its derivatives and structurally analogous compounds have been synthesized and investigated for their photochromic properties.

A key area of research involves the creation of diarylethene derivatives, which are known for their outstanding photostability and are considered among the most promising classes of photochromic materials. ontosight.ai The general principle involves a light-induced reversible transformation between two isomers with different absorption spectra, often a colorless open-ring form and a colored closed-ring form. sigmaaldrich.comontosight.ai

A notable example that leverages a similar structure is a 1-phenylnaphthalene-bridged imidazole (B134444) dimer . This molecule demonstrates complex, multistate photochromism. researchgate.net In this system, two stable, colorless isomers can be photochemically converted into a different colorless isomer via a transient, short-lived biradical intermediate. researchgate.net This third isomer can then thermally revert to the original isomers through a colored intermediate at elevated temperatures, showcasing a sophisticated, multi-state switching capability. researchgate.net The 1-phenylnaphthalene (B165152) bridge is integral to this behavior, facilitating the electronic transitions necessary for the photo- and thermochemical reactions.

Furthermore, a European patent describes the synthesis of novel naphthopyran compounds from phenyl naphthol derivatives. epo.org These resulting naphthopyrans are reported to exhibit excellent photochromic properties, indicating that the combination of naphthalene and phenyl rings within a single molecular framework is a fruitful strategy for developing new photo-responsive materials. epo.org The intramolecular dehydrogenative photocyclization of N-phenyl-1-naphthamides represents another pathway where light irradiation induces significant structural change in these molecules, a principle fundamental to many photochromic systems. acs.org

Table 2: Research Findings on Photochromism in Naphthalene-Related Compounds

| Compound/System | Photochromic Behavior | Key Finding | Reference |

|---|---|---|---|

| Diarylethene Derivatives | Reversible transformation between colorless open-ring and colored closed-ring forms upon UV/Vis light exposure. | Exhibit outstanding photostability and bistable properties, making them promising for optical storage and molecular switches. | ontosight.ai |

| 1-Phenylnaphthalene-Bridged Imidazole Dimer | Exhibits multistate photochromism involving three colorless isomers and two colored intermediates. | The 1-phenylnaphthalene bridge facilitates complex photochemical and thermal isomerizations, offering a pathway to multi-state molecular switches. | researchgate.net |

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Naphthanilide Synthesis

The synthesis of amides, including 1-Naphthanilide, is undergoing a transformation guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of environmentally benign substances. numberanalytics.com A significant focus is on replacing conventional heating methods with more efficient energy sources like microwave irradiation.

Microwave-assisted synthesis has demonstrated considerable advantages over traditional reflux heating methods. For instance, in the synthesis of related thiourea (B124793) isomers from naphthyl isothiocyanate, microwave irradiation dramatically reduced reaction times from hours to minutes and significantly improved product yields. ukm.my Similar benefits have been observed in the synthesis of 4-phenyl-1,8-naphthalimide, where microwave-assisted Suzuki coupling and imidation steps were faster and more efficient than conventional oil-bath heating. researchgate.netmdpi.com Solvent-free, or neat, reaction conditions under microwave irradiation are also being explored for the synthesis of various amide derivatives, offering good to excellent yields without the need for solvents or catalysts. mjcce.org.mk

Another promising green approach is biocatalysis, which uses enzymes or whole cells to perform chemical transformations under mild conditions. nih.gov Research into the whole-cell biocatalytic production of 1-naphthol (B170400), a key precursor for this compound, has shown the potential of this environmentally friendly method. nih.gov By optimizing reaction systems, such as using liquid-liquid biphasic media, production of precursors like 1-naphthol can be significantly enhanced compared to standard aqueous media. nih.gov

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating (Reflux) | 6 hours | 31-82% | ukm.my |

| Microwave Irradiation | 5 minutes | 82-89% | ukm.my |

| Conventional Heating (Imidation) | 24-48 hours | 21-22% | mdpi.com |

| Microwave Irradiation (Imidation) | 20 minutes | 54% | mdpi.com |

| Conventional Heating (Suzuki Coupling) | 8 hours | 22% | mdpi.com |

| Microwave Irradiation (Suzuki Coupling) | 30 minutes | 77% | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Naphthanilide Research

The integration of computational tools, including artificial intelligence (AI) and machine learning (ML), is poised to accelerate research and development involving this compound. These in-silico methods offer powerful ways to predict molecular properties, understand reaction mechanisms, and guide the design of new functional molecules, thereby reducing the need for extensive trial-and-error experimentation.

Currently, quantum chemical methods like Density Functional Theory (DFT) are being employed to study the structural and spectroscopic properties of this compound derivatives and related compounds. ukm.myresearchgate.net DFT calculations have been used to optimize the molecular structures of new thiourea isomers of naphthalene (B1677914) and to calculate their IR and NMR spectra, showing good agreement with experimental data. ukm.my Such computational studies provide deep insights into molecular stability, reactivity, and electronic structure. researchgate.netresearchgate.net Furthermore, molecular docking simulations are being used to evaluate the interaction of naphthyl-containing compounds with biological targets, such as enzymes and DNA, which is crucial for drug discovery applications. mdpi.comnih.gov These computational chemistry techniques lay the groundwork for more advanced AI and ML models that can learn from existing data to predict the properties and activities of novel this compound derivatives with high accuracy.

Advanced Mechanistic Elucidation through Time-Resolved Spectroscopy

Understanding the intricate details of chemical reactions and photophysical processes as they occur is fundamental to controlling and optimizing them. Time-resolved spectroscopy techniques, particularly ultrafast transient absorption spectroscopy, are powerful tools for this purpose, allowing researchers to observe the short-lived excited states and intermediate species that govern the behavior of molecules like this compound. nih.gov

Studies on this compound and its derivatives have revealed the presence of an intramolecular charge transfer (ICT) process upon photoexcitation. xmu.edu.cn In nonpolar solvents, these molecules exhibit a long-wavelength emission that is attributed to a charge transfer state. xmu.edu.cn The characteristics of this ICT state are influenced by the electronic nature of substituents on the anilino phenyl ring. xmu.edu.cn Femtosecond-resolved transient absorption spectroscopy is ideally suited to probe the dynamics of such processes, tracking the formation and decay of charge-separated states on timescales of picoseconds or even femtoseconds. dntb.gov.uaacademie-sciences.fr By applying these advanced spectroscopic methods, a more complete picture of the energy transfer pathways, radiationless deactivation processes, and the influence of molecular structure on the photophysical properties of 1-Naphthanilides can be achieved.

Exploration of Novel Catalytic Systems for Naphthanilide Transformations

Catalysis is central to modern organic synthesis, enabling efficient and selective chemical transformations. Research into novel catalytic systems for the synthesis and functionalization of this compound and its precursors is a highly active area. A diverse range of catalysts, including those based on palladium, copper, and other transition metals, as well as organocatalysts and reusable nanocatalysts, are being developed.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are well-established for forming carbon-carbon bonds and have been applied to the synthesis of naphthalene derivatives. mdpi.commdpi.comnih.gov These methods allow for the construction of highly substituted naphthalenes from amides and alkynes. nih.gov Copper-based catalysts are also prominent, used for amidation reactions and C-H hydroxylation of related aromatic systems. mdpi.comresearchgate.netresearchgate.net

More recently, sophisticated catalytic systems have been developed for complex transformations. For example, a chiral sulfide-catalyzed enantioselective Friedel-Crafts-type reaction has been used on N-allyl 1-naphthanilides. chinesechemsoc.orgchinesechemsoc.org This reaction can lead to divergent pathways, producing different chiral polycyclic N-heterocycles depending on the reaction conditions. The addition of a co-catalyst, such as Copper(II) triflate (Cu(OTf)₂), can steer the reaction to selectively form a single product with excellent enantioselectivity. chinesechemsoc.orgchinesechemsoc.org The development of reusable and environmentally friendly catalysts, such as the GO-Fe₃O₄–Ti(IV) magnetic nanocatalyst for synthesizing related oxazine (B8389632) derivatives, also represents a key direction for future research. nih.gov

| Catalyst System | Reaction Type | Substrate/Precursor | Reference |

| Palladium(0) complexes | Suzuki Coupling | 4-bromo-1,8-naphthalimide | mdpi.com |

| Palladium | Annulation | Internal alkynes | nih.gov |

| Copper-mediated | Amidation | Boronic acids | mdpi.comresearchgate.net |

| Chiral Sulfide (B99878) / TMSOTf | Electrophilic Chlorocarbocyclization | N-allyl 1-naphthanilides | chinesechemsoc.orgchinesechemsoc.org |

| Cu(OTf)₂ (additive) | Selective Cyclization | N-allyl 1-naphthanilides | chinesechemsoc.orgchinesechemsoc.org |

| Copper(II) triflate | Kabachnik–Fields reaction | Benzidine / Aldehydes | ekb.eg |

| Heteropolyacids (H₇PMo₈V₄O₄₀) | Naphthoquinone Synthesis | Hydroquinone / Dienes | scirp.org |

| GO-Fe₃O₄–Ti(IV) (nanocatalyst) | Oxazine Synthesis | 2-naphthol / Aniline (B41778) | nih.gov |

Design of Next-Generation Functional Naphthanilide-Based Materials

The rigid and planar structure of the naphthalene core, combined with the synthetic versatility of the anilide group, makes this compound an attractive building block for a new generation of functional materials. Research is expanding from simple molecules to complex supramolecular assemblies, polymers, and nanomaterials with tailored properties. numberanalytics.com

One emerging area is the development of materials based on supramolecular assembly, where molecules are designed to self-organize through non-covalent interactions. numberanalytics.com Conjugates based on the related 1,8-naphthalimide (B145957) scaffold have been shown to form vesicles and exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the aggregated state. nih.govrsc.org These properties are highly desirable for applications in sensing, bio-imaging, and drug delivery. rsc.org The AIE property of a naphthalimide-peptide conjugate, for instance, has been successfully utilized for live-cell imaging. rsc.org

Furthermore, derivatives of the naphthalene core are being investigated for use in organic electronics. Naphthalene phthalimide (B116566) derivatives have been synthesized and studied as potential cathodic electrochromic materials, which change color in response to an electrical potential. mdpi.com The ability to fine-tune the electronic and optical properties through chemical modification of the this compound structure opens up possibilities for creating novel materials for organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. mdpi.combeilstein-journals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.